3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including cardiovascular and hypertensive effects . They act as ATP-sensitive potassium channel openers and have been studied for their potential in various therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release .
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it inhibits insulin release . This action is similar to that of its pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides .
Biochemical Pathways
The compound’s action on ATP-sensitive potassium channels affects the insulin signaling pathway . By inhibiting insulin release, it can impact glucose metabolism and potentially influence various downstream effects related to energy homeostasis .
Pharmacokinetics
This suggests that these compounds have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of insulin release by this compound could lead to increased blood glucose levels . This might be beneficial in certain therapeutic contexts, such as in the treatment of hypoglycemia .
Biochemical Analysis
Biochemical Properties
The 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the release of insulin as a result of its activity as an ATP-sensitive potassium channel opener . It also inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Cellular Effects
The compound exerts various effects on different types of cells and cellular processes. For example, it has been found to inhibit the growth of some renal and non-small cell lung cancer cell lines .
Preparation Methods
The synthesis of 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediates formed during the reaction are cyclized to yield the desired 1,2,4-thiadiazine 1,1-dioxide .
Chemical Reactions Analysis
3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
1,2,4-benzothiadiazine 1,1-dioxides: Known for their cardiovascular effects and use as diuretics.
1,2,4-pyridothiadiazine 1,1-dioxides: These compounds also act as ATP-sensitive potassium channel openers but have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific chlorobenzyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIXCDFZXWZLQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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